BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride

Medicinal Chemistry Process Chemistry Formulation Development

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride (CAS 2803476-82-4) is a heterocyclic building block consisting of a partially saturated 1,8-naphthyridine core with a key aldehyde substituent at the 2-position, formulated as a hydrochloride salt. This compound serves as a critical intermediate for constructing potent and selective integrin αVβ3 receptor antagonists, a pharmacophore identified through sequential modification of peptidomimetic leads.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
Cat. No. B8227769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1CC2=C(NC1)N=C(C=C2)C=O.Cl
InChIInChI=1S/C9H10N2O.ClH/c12-6-8-4-3-7-2-1-5-10-9(7)11-8;/h3-4,6H,1-2,5H2,(H,10,11);1H
InChIKeyPJGXRPODZIAAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride as a Key Synthetic Intermediate


5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride (CAS 2803476-82-4) is a heterocyclic building block consisting of a partially saturated 1,8-naphthyridine core with a key aldehyde substituent at the 2-position, formulated as a hydrochloride salt . This compound serves as a critical intermediate for constructing potent and selective integrin αVβ3 receptor antagonists, a pharmacophore identified through sequential modification of peptidomimetic leads [1]. The hydrochloride form significantly enhances aqueous solubility and facilitates handling in multi-step synthetic sequences targeting complex drug candidates.

Why Generic Substitution Falls Short for 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride


Simple substitution with the free base form (CAS 204452-93-7) or a different regioisomer (e.g., 4-carbaldehyde) is not feasible for end-users working in established medicinal chemistry programs. The hydrochloride salt's high aqueous solubility (>100 mg/mL) is a critical process chemistry parameter often required for aqueous reaction conditions, a property the free base lacks . Furthermore, the 2-carbaldehyde regiochemistry is structurally essential; the 5,6,7,8-tetrahydro-1,8-naphthyridine moiety with the aldehyde at the 2-position was specifically identified as a lipophilic, moderately basic N-terminus that confers excellent potency and selectivity for the αVβ3 integrin receptor, a finding not replicable with 4-carbaldehyde or fully aromatic naphthyridine analogs [1].

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride


Aqueous Solubility Superiority of the Hydrochloride Salt vs. Free Base

The hydrochloride salt form of this naphthyridine aldehyde demonstrates a high water solubility, exceeding 100 mg/mL, a direct consequence of salt formation enhancing its hydrophilicity . In contrast, the free base 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde (CAS 204452-93-7) is reported by multiple vendors as having no available aqueous solubility data, typically indicating poor water solubility characteristic of neutral heterocyclic aldehydes . This solubility differential is critical for aqueous-phase reactions and purification.

Medicinal Chemistry Process Chemistry Formulation Development

Crucial Regiochemistry: 2-Carbaldehyde Enabling Integrin Antagonist Pharmacophores

The 5,6,7,8-tetrahydro[1,8]naphthyridine moiety with a 2-position attachment is an essential pharmacophoric element for potent αVβ3 integrin antagonism. The seminal work by Duggan et al. demonstrated that the THN moiety, when attached at the 2-position to a glycine-based backbone, produced compound 5, a potent inhibitor of bone resorption in vitro and in vivo [1]. Subsequent clinical candidates, such as compound 5e, incorporating a 5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl fragment, achieved an IC50 of 0.07 nM against the αVβ3 receptor [2]. The regioisomeric 4-carbaldehyde homolog is not utilized in these high-affinity series, underscoring the critical nature of the 2-carbaldehyde.

Integrin αVβ3 Osteoporosis Drug Discovery Structure-Activity Relationship

Superior Utility in Covalent Inhibitor Design via 2-Formyl Group

The 2-formyl group on the tetrahydronaphthyridine scaffold is pivotal for forming covalent yet reversible interactions. In a targeted medicinal chemistry effort, a series of 2-formyl tetrahydronaphthyridine urea derivatives were designed, leading to the discovery of compound 9ka, which achieved an IC50 of 5.4 nM against FGFR4 with extraordinary kinome selectivity [1]. The free aldehyde handle is the warhead responsible for this reversible covalent engagement; the 4-formyl isomer would be geometrically incapable of participating in the same binding interactions. This demonstrates a unique application of the specific 2-carbaldehyde building block.

Covalent Inhibitors FGFR4 Kinase Cancer Therapeutics

Proven Purity and Analytical Characterization Profile

A reliable supply chain providing comprehensive analytical characterization is essential for reproducible research. Bidepharm supplies this compound with a standard purity of 95% and provides batch-specific quality assurance documentation including NMR, HPLC, and GC analysis . This contrasts with the free base form, which is commonly listed by catalog vendors without extensive analytical proof. The 95% purity specification with multi-technique verification is a quantitative benchmark that ensures consistent performance in sensitive synthetic transformations.

Quality Control Analytical Chemistry Procurement

High-Impact Application Scenarios for 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride


Lead Optimization in Next-Generation αVβ3 Integrin Antagonist Programs

Medicinal chemists developing non-peptide αVβ3 integrin antagonists for osteoporosis or oncology can use this specific hydrochloride building block to synthesize clinical candidates analogous to compound 5e (IC50 = 0.07 nM). The 2-carbaldehyde serves as the anchor point for the essential 5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl N-terminus, a pharmacophore proven to deliver sub-nanomolar affinity and oral in vivo efficacy in bone turnover models [1].

Synthesis of Selective Covalent FGFR4 Inhibitors for Hepatocellular Carcinoma

Researchers focused on aberrant FGF19/FGFR4 signaling in hepatocellular carcinoma can incorporate this aldehyde into 2-formyl tetrahydronaphthyridine urea derivatives. This strategic use enables the design of reversible covalent inhibitors like 9ka, which demonstrates an IC50 of 5.4 nM, extraordinary kinome selectivity, and a 50.97% oral bioavailability in rats, leading to tumor regression in xenograft models [2].

Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.